molecular formula C26H29N3O5 B11428980 Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11428980
M. Wt: 463.5 g/mol
InChI Key: OCMKXGUHAHACGZ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: is a complex organic compound with a molecular formula of C26H29N3O5 It is characterized by the presence of a benzoate ester group, an imidazolidinone ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a diketone under acidic conditions to form the imidazolidinone ring.

    Acylation Reaction: The imidazolidinone intermediate is then acylated with an appropriate acyl chloride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated ring system.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their physical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazolidinone ring can form hydrogen bonds with enzyme active sites, while the benzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-((4-methylphenyl)sulfonyl)amino)benzoate
  • Methyl 4-((4-methylphenyl)acetyl)amino)benzoate

Comparison:

  • Structural Differences: The presence of the imidazolidinone ring and the cyclohexyl group in Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate distinguishes it from similar compounds.
  • Unique Properties: These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 4-[[2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H29N3O5/c1-17-8-14-21(15-9-17)29-24(31)22(28(26(29)33)20-6-4-3-5-7-20)16-23(30)27-19-12-10-18(11-13-19)25(32)34-2/h8-15,20,22H,3-7,16H2,1-2H3,(H,27,30)

InChI Key

OCMKXGUHAHACGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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